4-[Bis(2-chloroethyl)amino]benzonitrile
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-[bis(2-chloroethyl)amino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2/c12-5-7-15(8-6-13)11-3-1-10(9-14)2-4-11/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPIEHNUNDVINZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221838 | |
| Record name | Benzonitrile, 4-(bis(2-chloroethyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71601-35-9 | |
| Record name | Benzonitrile, 4-(bis(2-chloroethyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071601359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC294982 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzonitrile, 4-(bis(2-chloroethyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Bis 2 Chloroethyl Amino Benzonitrile
Strategies for the Preparation of 4-[Bis(2-chloroethyl)amino]benzonitrile
The synthesis of this compound, a nitrogen mustard derivative, is typically achieved through a multi-step process starting from 4-aminobenzonitrile (B131773). The primary strategy involves the introduction of the bis(2-chloroethyl)amino moiety onto the aniline (B41778) nitrogen. This is generally not performed by direct alkylation with 2-chloroethylamine (B1212225) due to side reactions and the formation of polymeric byproducts. Instead, a two-step sequence of hydroxyethylation followed by chlorination is the preferred and more controlled method.
First, 4-aminobenzonitrile is reacted with ethylene (B1197577) oxide. In this reaction, the amino group acts as a nucleophile, attacking the electrophilic carbon of the ethylene oxide ring. This process is repeated to add two hydroxyethyl (B10761427) groups to the nitrogen atom, yielding the intermediate compound 4-[Bis(2-hydroxyethyl)amino]benzonitrile.
In the second step, the diol intermediate is converted to the final dichloro compound. This is accomplished using a standard chlorinating agent. Thionyl chloride (SOCl₂) is commonly employed for this transformation, as are other reagents like phosphorus oxychloride (POCl₃). This sequence is analogous to methods used for preparing other aromatic nitrogen mustards, such as the synthesis of N,N-bis(2-chloroethyl)-p-toluidine. google.com The reaction replaces the hydroxyl groups with chlorine atoms to produce this compound.
Table 1: Typical Reagents for the Synthesis of this compound
| Step | Reaction | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Hydroxyethylation | 4-aminobenzonitrile, Ethylene Oxide | 4-[Bis(2-hydroxyethyl)amino]benzonitrile |
Synthesis of Analogues and Prodrug Precursors
The core structure of this compound serves as a scaffold for creating a variety of analogues and prodrugs. These modifications are designed to alter the compound's physicochemical properties, biological activity, and targeting capabilities.
Functionalization of the Benzonitrile (B105546) Moiety
The benzonitrile group is a versatile functional handle that can be chemically transformed to introduce new functionalities, often as a strategy for developing prodrugs or conjugates.
Hydrolysis to Carboxylic Acid: The most significant transformation of the nitrile group in this context is its hydrolysis to a carboxylic acid. This creates 4-[Bis(2-chloroethyl)amino]benzoic acid, a key intermediate for prodrug synthesis. This benzoic acid derivative can then be coupled with other molecules, such as amino acids, to create prodrugs that are activated by specific enzymes. nih.govnih.gov For example, coupling with L-glutamic acid creates a prodrug designed for antibody-directed enzyme prodrug therapy (ADEPT), where an enzyme localized at a tumor site cleaves the glutamic acid to release the active cytotoxic agent. nih.govnih.gov
Conversion to Amidoxime: The nitrile can be reacted with hydroxylamine (B1172632) to form a 4-[Bis(2-chloroethyl)amino]phenyl-amidoxime. This functional group can be a precursor for synthesizing heterocyclic rings, such as oxadiazoles, thereby creating analogues with different structural and electronic properties. google.com
Reduction to Aminomethyl: The nitrile group can be reduced to a primary amine (an aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center and a potential point for further conjugation.
Table 2: Chemical Transformations of the Benzonitrile Group
| Reaction | Reagent(s) | Resulting Functional Group | Purpose |
|---|---|---|---|
| Hydrolysis | Acid or Base (e.g., H₂SO₄, NaOH) | Carboxylic Acid (-COOH) | Prodrug/conjugate synthesis nih.govnih.gov |
| Amidoxime Formation | Hydroxylamine (NH₂OH) | Amidoxime (-C(=NOH)NH₂) | Synthesis of heterocyclic analogues google.com |
Chemical Modifications of the Bis(2-chloroethyl)amino Group
The bis(2-chloroethyl)amino group is the pharmacophore responsible for the compound's alkylating activity. Its chemical behavior is dominated by the ability of the nitrogen lone pair to displace the chloride leaving groups.
The key chemical transformation is the intramolecular cyclization to form a highly electrophilic aziridinium (B1262131) ion. This strained, three-membered ring is a potent alkylating agent that readily reacts with nucleophiles on biological macromolecules, most notably DNA. This alkylation is the basis of the compound's cytotoxic effect. mdpi.com
Modifications to this group can modulate its reactivity. For instance, replacing the chlorine atoms with other leaving groups, such as bromine or sulfonate esters (e.g., mesylates, tosylates), can alter the rate of aziridinium ion formation and, consequently, the compound's biological activity and toxicity profile. The synthesis of these analogues would follow a similar pathway, using alternative reagents in the final step (e.g., methanesulfonyl chloride instead of thionyl chloride). mdpi.com
Design and Synthesis of Linker Systems for Conjugates
Developing linker systems is a critical aspect of creating targeted therapies and prodrugs from this compound. The goal is to attach the cytotoxic agent to a carrier molecule (like an antibody or polymer) or a promoiety that masks its activity until it reaches the target site. mdpi.com
A prominent example is the synthesis of 4-{[bis(2-chloroethyl)amino]benzoyl}-L-glutamic acid. nih.govnih.gov In this design:
The nitrile of the parent compound is first hydrolyzed to a carboxylic acid.
This carboxylic acid serves as an attachment point.
An amide bond is formed between the benzoic acid derivative and the amino group of L-glutamic acid. This amide bond acts as the linker.
This prodrug is significantly less toxic than the parent drug. It is designed to be activated by the enzyme carboxypeptidase G2 (CPG2), which is not naturally present in mammalian cells but can be targeted to tumors by conjugating it to a tumor-specific antibody. nih.gov
The CPG2 enzyme specifically cleaves the glutamic acid from the benzoyl group, releasing the active 4-[Bis(2-chloroethyl)amino]benzoic acid directly at the tumor site, thereby increasing selectivity and reducing systemic toxicity. nih.govnih.gov
Advanced Synthetic Techniques and Reaction Pathways
While classical synthetic methods are effective, advanced techniques can offer improvements in terms of yield, purity, and environmental impact. For instance, the preparation of the 4-aminobenzonitrile precursor can be achieved through various methods, including the dehydration of 4-aminobenzamide. patsnap.comchemicalbook.com Research into dehydrating agents has shown that reagents like phenylphosphonic dichloride in pyridine (B92270) can provide high yields for such transformations. chemicalbook.com
Furthermore, microwave-assisted synthesis has been employed in the preparation of related heterocyclic structures derived from aminobenzoic acid analogues. mdpi.com This technique can significantly reduce reaction times and improve yields for certain chemical steps. While specific applications of advanced techniques like flow chemistry or photoredox catalysis for the direct synthesis of this compound are not widely documented, their use in the synthesis of complex benzonitrile derivatives suggests potential applicability. researchgate.net
Molecular and Cellular Mechanisms of Action for 4 Bis 2 Chloroethyl Amino Benzonitrile Derivatives
Research into DNA Alkylation and Adduct Formation
The bis(2-chloroethyl)amine (B1207034) group, a nitrogen mustard moiety, is a well-established DNA alkylating agent. The cytotoxic effects of compounds containing this functional group are primarily based on the formation of highly reactive aziridinium (B1262131) cation intermediates. nih.govmdpi.com This intramolecular cyclization is followed by nucleophilic attack from DNA bases, predominantly the N7 position of guanine (B1146940).
This initial monofunctional alkylation can be followed by a second reaction of the other 2-chloroethyl arm with another DNA base, leading to the formation of interstrand or intrastrand cross-links. These cross-links are particularly cytotoxic as they prevent the separation of DNA strands, thereby blocking DNA replication and transcription, which are essential processes for cell division and survival. This disruption of DNA integrity triggers cellular damage responses. While this is the general mechanism for nitrogen mustards, specific studies detailing the precise adducts formed by 4-[Bis(2-chloroethyl)amino]benzonitrile itself are not extensively documented in publicly available research. However, the presence of the bis(2-chloroethyl)amine moiety strongly implies this mechanism of action. nih.govmdpi.com
Enzymatic Target Interactions and Inhibitory Mechanisms
Recent research has revealed that derivatives of this compound can act as potent inhibitors of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs contribute to a more condensed chromatin structure, leading to transcriptional repression. Inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin state, and the re-expression of silenced genes, including tumor suppressor genes.
A key derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) , was synthesized by incorporating the nitrogen mustard group into the structure of CI-994, a known HDAC inhibitor. frontiersin.org This bifunctional molecule demonstrated a selective inhibition pattern for class I HDACs. frontiersin.org
Another related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) , was developed to improve activity and selectivity. This derivative also showed class I selectivity and was particularly potent against HDAC3. nih.gov
The inhibitory activities of these compounds against various HDAC isoforms are summarized in the table below.
| Compound | HDAC1 (IC50 nM) | HDAC2 (IC50 nM) | HDAC3 (IC50 nM) | HDAC4 (IC50 nM) | HDAC6 (IC50 nM) | HDAC7 (IC50 nM) | HDAC8 (IC50 nM) | HDAC9 (IC50 nM) |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | 95.2 | 260.7 | 255.7 | - | - | - | - | - |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | 842.80 | 949.15 | 95.48 | >5000 | >5000 | >5000 | >5000 | >5000 |
Data sourced from Frontiers in Pharmacology, 2019 and Frontiers in Oncology, 2020. nih.govfrontiersin.org
The primary focus of research into the enzymatic interactions of this compound derivatives has been on their potent histone deacetylase inhibitory activity. To date, there is a lack of significant research in the public domain investigating the modulation of other enzyme systems, such as kinases or poly (ADP-ribose) polymerases (PARPs), by this specific class of compounds. The current body of scientific literature strongly points towards HDACs as the principal enzymatic targets.
Cellular Homeostasis Perturbations and Biological Pathways
The dual mechanisms of DNA alkylation and HDAC inhibition by these compounds lead to significant disruptions in cellular homeostasis, ultimately activating pathways that halt cell proliferation and induce cell death.
Studies in human cancer cell lines have demonstrated that derivatives of this compound can induce cell cycle arrest, a key mechanism for preventing the proliferation of cancer cells. Specifically, treatment of HepG2 (human liver cancer) cells with N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) resulted in a significant accumulation of cells in the G2/M phase of the cell cycle. frontiersin.org
The percentage of HepG2 cells in the G2/M phase increased from 11.3% in the control group to 21.4% and 29.5% after treatment with 1 µM and 2 µM of NA, respectively. frontiersin.org This suggests that the compound effectively blocks cells from entering mitosis, likely as a consequence of DNA damage and altered gene expression.
Similarly, the fluorinated derivative, FNA, also induced G2/M phase arrest in HepG2 cells. nih.gov The proportion of cells in the G2/M phase was 12.43% in the control group and increased to 15.24% and 20.91% following treatment with 0.5 µM and 1 µM of FNA, respectively. nih.gov
| Treatment Group (HepG2 cells) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (NA study) | 64.9 | 23.8 | 11.3 |
| 1 µM NA | 56.1 | 22.5 | 21.4 |
| 2 µM NA | 49.8 | 20.7 | 29.5 |
| Control (FNA study) | 60.11 | 27.46 | 12.43 |
| 0.5 µM FNA | 58.93 | 25.83 | 15.24 |
| 1 µM FNA | 54.72 | 24.37 | 20.91 |
Data compiled from Frontiers in Pharmacology, 2019 and Frontiers in Oncology, 2020. nih.govfrontiersin.org
In addition to halting the cell cycle, these compounds have been shown to induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. The induction of apoptosis by N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) in HepG2 cells was demonstrated through flow cytometry analysis. frontiersin.org The apoptotic cell rate increased from 2.9% in the control group to 10.9% and 18.2% after treatment with 1 µM and 2 µM of NA, respectively. frontiersin.org
Further studies with the derivative FNA also confirmed its ability to promote apoptosis in HepG2 cells. nih.gov The percentage of apoptotic cells rose from 4.79% in the control to 10.15% and 15.34% with 0.5 µM and 1 µM of FNA, respectively. nih.gov This pro-apoptotic effect is a key contributor to the antitumor activity of these compounds.
| Treatment Group (HepG2 cells) | Apoptotic Cell Rate (%) |
| Control (NA study) | 2.9 |
| 1 µM NA | 10.9 |
| 2 µM NA | 18.2 |
| Control (FNA study) | 4.79 |
| 0.5 µM FNA | 10.15 |
| 1 µM FNA | 15.34 |
Data compiled from Frontiers in Pharmacology, 2019 and Frontiers in Oncology, 2020. nih.govfrontiersin.org
Identification and Validation of Molecular Targets in Research Models
The identification and subsequent validation of molecular targets are pivotal in elucidating the therapeutic potential and mechanism of action of novel anticancer compounds. For derivatives of this compound, which belong to the nitrogen mustard class of alkylating agents, the primary molecular target has long been established as DNA. researchgate.netdoi.orgnih.gov However, comprehensive validation in various research models is crucial to confirm this interaction and identify other potential cellular targets that may contribute to their cytotoxic effects.
The bis(2-chloroethyl)amino group is the pharmacophore responsible for the alkylating activity. researchgate.netnih.gov This functional group forms a highly reactive aziridinium ion intermediate that covalently binds to nucleophilic sites on cellular macromolecules. researchgate.netbiointerfaceresearch.com The primary and most critical target of this alkylation is the N7 position of guanine residues in DNA. doi.orgbiointerfaceresearch.com This interaction leads to a cascade of cellular events, including the formation of interstrand and intrastrand cross-links, which ultimately inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis. doi.orgresearchgate.net
Research models play a critical role in validating these molecular targets and understanding the cellular response to DNA damage induced by these compounds. A variety of in vitro and in vivo models are employed to investigate the mechanism of action of nitrogen mustard derivatives.
In Vitro Models:
Human Cancer Cell Lines: A panel of human cancer cell lines, representing different tumor types, is fundamental for initial screening and mechanistic studies. biointerfaceresearch.comnih.gov These models are used to assess the cytotoxic activity of the compounds and to perform molecular analyses to confirm DNA alkylation and its downstream consequences. Techniques such as comet assays and γ-H2AX staining are used to visualize DNA damage, while flow cytometry is employed to analyze cell cycle distribution and apoptosis.
Proteomic and Genomic Analyses: Advanced techniques like mass spectrometry-based proteomics can identify alterations in protein expression and signaling pathways in response to treatment. nih.govnih.govjohnshopkins.edu This can reveal secondary targets and resistance mechanisms. For instance, proteomic analysis of cancer cells treated with anticancer agents can identify dysregulated proteins involved in DNA repair, cell cycle control, and apoptosis. nih.gov
In Vivo Models:
Xenograft Models: Human tumor xenografts in immunocompromised mice are a standard in vivo model for evaluating the antitumor efficacy of novel compounds. nih.govnih.gov These models allow for the assessment of a compound's activity in a more complex biological system, providing insights into its pharmacokinetics and pharmacodynamics. Tumor growth inhibition is a key endpoint in these studies.
Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is directly implanted into mice, are considered more clinically relevant as they better recapitulate the heterogeneity of human cancers. nih.gov These models can be used to validate molecular targets in a setting that more closely mimics the patient's tumor.
The validation process often involves a multi-pronged approach, combining data from these various models to build a comprehensive understanding of the compound's mechanism of action. The following tables summarize the key molecular targets of nitrogen mustard compounds and the research models used for their validation.
| Compound Class | Primary Molecular Target | Specific Site of Interaction | Cellular Consequence |
| Nitrogen Mustards | DNA | N7 position of Guanine | DNA alkylation, interstrand and intrastrand cross-linking, inhibition of DNA replication and transcription, cell cycle arrest, apoptosis |
| Research Model | Purpose | Key Techniques/Endpoints |
| Human Cancer Cell Lines | Cytotoxicity screening, mechanistic studies | MTT assay, comet assay, γ-H2AX staining, flow cytometry, Western blotting |
| Proteomic Analysis | Identification of secondary targets and resistance mechanisms | Mass spectrometry, pathway analysis |
| Xenograft Models | In vivo efficacy studies | Tumor growth inhibition, pharmacokinetic/pharmacodynamic analysis |
| Patient-Derived Xenografts (PDXs) | Clinically relevant in vivo validation | Tumor response, biomarker analysis |
While DNA is the validated primary target for the cytotoxic action of nitrogen mustard compounds like this compound, ongoing research utilizing advanced models and analytical techniques continues to refine our understanding of their complex molecular and cellular mechanisms.
Structure Activity Relationship Sar and Rational Design in the Context of 4 Bis 2 Chloroethyl Amino Benzonitrile Analogues
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, providing mathematical models that correlate the chemical structure of a compound with its biological activity. For analogues of 4-[Bis(2-chloroethyl)amino]benzonitrile, various QSAR methodologies have been instrumental in identifying the physicochemical properties that influence their cytotoxicity. These models serve as predictive tools to guide the synthesis of new derivatives with enhanced therapeutic potential.
Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govnih.govnanobioletters.com These methods are used to generate predictive models for the bioactivity of novel inhibitors. nih.gov CoMFA calculates steric and electrostatic fields around a set of aligned molecules, while CoMSIA provides a more comprehensive analysis by considering additional fields like hydrophobicity, and hydrogen bond donor and acceptor properties. nih.gov The resulting contour maps from these analyses highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity.
For a QSAR model to be considered reliable, it must be statistically validated. Key statistical parameters include the cross-validated correlation coefficient (q²), which should ideally be greater than 0.5, and the non-cross-validated correlation coefficient (r²). nanobioletters.com For instance, successful 3D-QSAR models for other classes of compounds have reported q² values of 0.818 and r² of 0.917 for CoMFA, and q² of 0.801 and r² of 0.897 for CoMSIA, indicating robust predictive power. nih.gov
The descriptors used in QSAR models for compounds related to this compound can be varied, encompassing electronic, steric, and hydrophobic parameters. The goal is to create a statistically significant equation that can accurately predict the activity of new compounds. nih.gov
Exploration of Key Structural Features for Biological Activity
The biological activity of this compound and its analogues is intrinsically linked to several key structural features. The bis(2-chloroethyl)amino group, also known as a nitrogen mustard moiety, is a critical pharmacophore. mdpi.com This group is responsible for the compound's cytotoxic effects through the formation of highly reactive aziridinium (B1262131) cation intermediates that can alkylate DNA. mdpi.com
The cyano (-CN) group also plays a significant role in the molecule's activity. Its electron-withdrawing nature can influence the electronic properties of the entire molecule, potentially affecting its reactivity and interaction with biological targets. nih.gov The nitrile group can participate in various noncovalent interactions, including hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity to target proteins. nih.govnih.gov In some contexts, the cyano group can act as a bioisostere for other functional groups, such as a hydroxyl or carboxyl group, and can improve pharmacokinetic properties like solubility. nih.gov
The aromatic ring serves as a scaffold to which the bis(2-chloroethyl)amino and cyano groups are attached. Substituents on this ring can modulate the compound's activity. The position and nature of these substituents can affect the molecule's lipophilicity, electronic distribution, and steric properties, all of which can influence its biological activity. For example, the introduction of different alkoxy substituents has been shown to alter the mutagenicity of related aminoazobenzene dyes, with larger substituents generally leading to decreased activity. nih.gov
| Feature | Importance in Biological Activity |
| Bis(2-chloroethyl)amino group | Essential for cytotoxic activity through DNA alkylation via aziridinium intermediates. mdpi.com |
| Cyano group | Modulates electronic properties, participates in target binding, and can improve pharmacokinetic properties. nih.govnih.govnih.gov |
| Aromatic ring | Serves as a scaffold; substituents can influence lipophilicity, electronics, and steric interactions. |
Conformational Space and Bioactive Conformations Analysis
The three-dimensional shape of a molecule, or its conformation, is crucial for its interaction with biological targets. Conformational analysis of this compound analogues aims to identify the low-energy conformations that the molecule can adopt and, more importantly, to determine the specific "bioactive conformation" that is responsible for its biological effect.
Molecular docking is a computational technique frequently used to predict the preferred orientation of a ligand when it binds to a receptor's active site. nih.govnih.gov By simulating the interaction between the small molecule and its biological target, docking studies can provide insights into the plausible bioactive conformation. The reliability of a docking procedure is often validated by redocking a known ligand into the active site and ensuring the root mean square deviation (RMSD) is within an acceptable range, typically below 2 Å. nih.gov
The analysis of docked poses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein. nih.govresearchgate.net This information helps in understanding why certain conformations are favored and how they contribute to the molecule's activity. For instance, docking studies of other cytotoxic agents have identified specific hydrophobic cavities and key residues that are crucial for binding. nih.gov
Computational Design Principles for Modulating Potency and Selectivity
Computational chemistry provides a powerful toolkit for the rational design of new drug candidates with improved potency and selectivity. By leveraging the insights gained from QSAR, structural analysis, and conformational studies, medicinal chemists can make informed decisions about which modifications to a lead compound are most likely to yield a more effective therapeutic agent.
One of the primary goals of computational design is to enhance the binding affinity of a ligand for its target. This can be achieved by introducing functional groups that can form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, with the active site. Molecular docking studies can be used to virtually screen a library of designed analogues and prioritize those with the most promising binding energies for synthesis and biological evaluation. researchgate.net
Selectivity is another critical aspect of drug design, as it is desirable for a drug to interact strongly with its intended target while having minimal off-target effects. Computational methods can aid in designing selectivity by comparing the active sites of the target protein and other related proteins. By identifying differences in the amino acid composition or the shape of the binding pockets, it is possible to design modifications to the ligand that will favor binding to the desired target.
Prodrug Design and Activation Strategies for 4 Bis 2 Chloroethyl Amino Benzonitrile Based Agents
Conceptual Frameworks for Prodrug Design in Preclinical Research
The fundamental goal in designing prodrugs for nitrogen mustards like 4-[Bis(2-chloroethyl)amino]benzonitrile is to attenuate the high reactivity of the bis(2-chloroethyl)amino moiety. researchgate.net The electron-donating character of the amino group is crucial for the formation of the cytotoxic aziridinium (B1262131) ion. Prodrug strategies, therefore, often involve the attachment of an electron-withdrawing group to this nitrogen or elsewhere on the aromatic ring. This modification reduces the nitrogen atom's lone pair availability, thus "deactivating" the mustard until the modifying group is cleaved. nih.gov
Key conceptual frameworks include:
Improving Selectivity: Designing prodrugs that are activated by conditions or enzymes unique to the tumor microenvironment, such as hypoxia or the presence of specific enzymes. researchgate.netmanchester.ac.uk
Reducing Systemic Toxicity: Ensuring the prodrug form is stable and non-toxic in systemic circulation, only releasing the active, toxic agent at the tumor site. acs.org
Enhancing Physicochemical Properties: Modifying the parent drug to improve properties like water solubility or membrane permeability. mdpi.commdpi.comresearchgate.net For instance, adding a phosphate (B84403) group can vastly improve aqueous solubility, as seen with estramustine (B1671314) phosphate sodium. mdpi.com
Bioprecursor Prodrug Approaches for Enhanced Activation
Bioprecursor prodrugs are compounds that are metabolized into a new, active compound. This approach leverages the unique metabolic conditions within tumors. A prominent strategy for nitrogen mustards involves exploiting tumor hypoxia. researchgate.net Solid tumors often contain regions with low oxygen levels, leading to the upregulation of reductase enzymes. manchester.ac.uk
Prodrugs can be designed with hypoxia-sensitive triggers, such as nitroaromatic groups. In the oxygen-poor environment of a tumor, these triggers are reduced by local enzymes, initiating a cascade that releases the active nitrogen mustard. This strategy offers selectivity as the activation is confined to the hypoxic tumor core. researchgate.netmanchester.ac.uk Another approach is seen with oxazaphosphorines like cyclophosphamide, which are inactive until they undergo enzymatic activation in the liver, forming phosphoramide (B1221513) mustards that are then transported to cancer cells. ebrary.net
Carrier-Linked Prodrug Systems for Targeted Delivery Research
In a carrier-linked prodrug system, the active drug is covalently bonded to a carrier molecule that directs its delivery to a specific site. Upon reaching the target, the linker is cleaved, releasing the cytotoxic agent. This approach aims to improve the therapeutic index by increasing the drug concentration at the tumor site while minimizing exposure to healthy tissues.
Various carriers have been explored in preclinical models for nitrogen mustards:
Amino Acids: Conjugating the mustard to an amino acid, such as L-phenylalanine in melphalan, can facilitate uptake through amino acid transport systems that may be overexpressed in rapidly proliferating cancer cells. mdpi.commdpi.comebrary.net
Steroids: Molecules like estradiol (B170435) can be used as carriers to target hormone-receptor-positive tumors, such as certain prostate or breast cancers. mdpi.com
Polymers and Nanoparticles: These larger carriers can take advantage of the enhanced permeability and retention (EPR) effect in tumors for passive targeting. baranlab.org
Enzyme-Directed Prodrug Activation (e.g., Carboxypeptidase G2, Tyrosinase)
A highly specific activation strategy involves using enzymes that are either absent or present at very low levels in normal human tissues but can be localized to the tumor. This forms the basis of several targeted therapies. mdpi.com
Carboxypeptidase G2 (CPG2)
Carboxypeptidase G2 is a bacterial enzyme with no human equivalent. mdpi.com It efficiently cleaves the C-terminal glutamate (B1630785) from various substrates. researchgate.net This property has been exploited to design prodrugs of aniline (B41778) and phenol (B47542) mustards. In these designs, an L-glutamic acid moiety is linked to the aromatic ring's amino or hydroxyl group, neutralizing the activating effect of the nitrogen mustard. researchgate.netnih.gov
When the prodrug encounters CPG2 at the tumor site, the enzyme hydrolyzes the glutamate group, unmasking the electron-donating amine and activating the mustard's cytotoxic potential. nih.govnih.gov Research has shown that this system can produce very large differences in cytotoxicity between the prodrug and the active drug. nih.govnih.gov For example, the prodrug [3,5-Difluoro-4-[bis(2-chloroethyl)amino]phenyl]carbamoyl-l-glutamic acid showed a cytotoxicity differential of over 227-fold in CPG2-expressing cells compared to control cells. nih.gov
| Prodrug Candidate | Activating Enzyme | Key Research Finding | Citation |
| N-{4-[(2-chloroethyl)(2-mesyloxyethyl)amino]benzoyl}-L-glutamic acid (CMDA) | Carboxypeptidase G2 (CPG2) | Established as an effective combination for GDEPT, showing up to 95-fold increased sensitivity in CPG2-expressing tumor cells. | nih.gov |
| 4-{N-[4'-Bis(2''-iodoethyl)aminophenyl]-N'-methylcarbamoyloxymethyl}phenylcarbamoyl-l-glutamic acid | Carboxypeptidase G2 (CPG2) | Demonstrated a 124-fold greater cytotoxicity in CPG2-expressing cells compared to non-expressing cells. | nih.govacs.org |
| [[[4-[bis(2-iodoethyl)amino]phenyl]oxy]carbonyl]-L-glutamic acid (ZD2767) | Carboxypeptidase G2 (CPG2) | Identified as a clinical trial candidate for ADEPT due to favorable physicochemical and biological properties. | nih.gov |
| [3,5-Difluoro-4-[bis(2-chloroethyl)amino]phenyl]carbamoyl-l-glutamic acid | Carboxypeptidase G2 (CPG2) | Exhibited an outstanding cytotoxicity differential of >227 in CPG2-expressing cells. | nih.gov |
| N-acetyl-4-S-cysteaminylphenol (NAcSCAP) | Tyrosinase | Efficiently suppressed proliferation and induced cytotoxicity in tumor cells transfected to express tyrosinase mutants. | nih.gov |
Tyrosinase
Tyrosinase is an enzyme that is highly expressed in melanoma cells and is crucial for melanin (B1238610) synthesis. mdpi.com Its activity is minimal in most other cell types, making it an attractive target for melanoma-specific prodrug activation. nih.gov Prodrugs have been designed as phenolic derivatives of cytotoxic agents. Tyrosinase catalyzes the oxidation of the phenol group to a highly reactive quinone, which then undergoes further reactions to release the active drug. researchgate.net This approach has been investigated for activating various agents, including nitrogen mustards with phenolic leaving groups, specifically within the microenvironment of melanoma tumors. nih.govresearchgate.net
Genetic and Antibody-Directed Enzyme Prodrug Therapy (GDEPT/ADEPT) Systems in Model Studies
To deliver non-human enzymes like CPG2 to tumors, two primary strategies have been developed: Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and Gene-Directed Enzyme Prodrug Therapy (GDEPT). eurekaselect.comnih.govwikipedia.org
Antibody-Directed Enzyme Prodrug Therapy (ADEPT)
ADEPT is a two-step treatment strategy. nih.gov
First, a conjugate of a tumor-targeting monoclonal antibody and an activating enzyme (e.g., CPG2) is administered. The antibody selectively binds to antigens on the surface of cancer cells, localizing the enzyme at the tumor site. wikipedia.org
After the antibody-enzyme conjugate has cleared from systemic circulation, a non-toxic prodrug is administered. The enzyme, now concentrated at the tumor, activates the prodrug, releasing the potent cytotoxic agent directly at the target site. nih.govnih.gov
This approach has demonstrated significant anti-tumor activity in preclinical models and has progressed to clinical trials. nih.govnih.gov
Gene-Directed Enzyme Prodrug Therapy (GDEPT)
GDEPT, also known as suicide gene therapy, is another two-step approach that achieves enzyme localization through genetic means. researchgate.net
A gene encoding the prodrug-activating enzyme (e.g., CPG2) is delivered specifically to tumor cells, often using a viral vector (a strategy known as Virus-Directed Enzyme Prodrug Therapy or VDEPT). wikipedia.org The tumor cells then transcribe and translate this gene, producing the enzyme intracellularly or on their surface. nih.gov
Following enzyme expression in the tumor, the non-toxic prodrug is administered systemically. Activation occurs within or around the genetically modified tumor cells. nih.gov
A key advantage of GDEPT is the potential for a "bystander effect." The activated, small-molecule drug can diffuse from the enzyme-producing tumor cell to kill neighboring, unmodified cancer cells, amplifying the therapeutic effect. nih.gov Studies have shown that a total kill of a cancer cell population can be achieved even when only 4-5% of the cells express the CPG2 enzyme. nih.gov
| Feature | Antibody-Directed Enzyme Prodrug Therapy (ADEPT) | Gene-Directed Enzyme Prodrug Therapy (GDEPT) |
| Enzyme Delivery | Antibody-enzyme conjugate administered systemically. | Gene encoding the enzyme is delivered to tumor cells (e.g., via viral vector). |
| Enzyme Location | Extracellular, bound to the surface of tumor cells. | Intracellular or tethered to the cell surface, produced by the tumor cell itself. |
| Activation Site | Primarily in the extracellular tumor microenvironment. | Intracellularly or at the cell surface. |
| Key Advantage | Avoids challenges of gene delivery and expression. | Potential for a strong bystander effect; enzyme is continuously produced by tumor cells. |
| Key Challenge | Immunogenicity of the antibody-enzyme conjugate; ensuring clearance from circulation before prodrug administration. | Efficiency and safety of gene delivery; achieving sufficient levels of enzyme expression in the tumor. |
Preclinical Efficacy Studies and Pharmacokinetic Research of 4 Bis 2 Chloroethyl Amino Benzonitrile Derivatives
In Vitro Cellular Antiproliferative and Cytotoxicity Assessments
The initial stage of evaluating the anticancer potential of 4-[Bis(2-chloroethyl)amino]benzonitrile derivatives involves comprehensive in vitro studies. These assessments are critical for determining the direct cytotoxic and antiproliferative effects of the compounds on various cancer cell lines. The primary metric used in these studies is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.
Table 1: Illustrative Antiproliferative Activity of Structurally Related Aromatic Nitrogen Mustards
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzonitrile (B105546) Derivatives | Breast (MCF-7) | Data Not Available | N/A |
| Colon (HT-29) | Data Not Available | N/A | |
| Lung (A549) | Data Not Available | N/A | |
| Aromatic Nitrogen Mustards | Leukemia (P-388) | Varies | nih.gov |
| Leukemia (L-1210) | Varies | nih.govnih.gov |
Note: This table is illustrative and based on general findings for related compound classes due to the absence of specific public data for this compound.
The cytotoxic activity of these compounds is intrinsically linked to the reactivity of the bis(2-chloroethyl)amino group, which is responsible for DNA alkylation. The electronic nature of the benzonitrile substituent can influence this reactivity, potentially affecting the compound's potency and selectivity towards cancer cells.
In Vivo Tumor Growth Inhibition Investigations in Xenograft Models
Following promising in vitro results, the evaluation of this compound derivatives would typically progress to in vivo studies using animal models, most commonly xenografts. In these models, human tumor cells are implanted into immunocompromised mice, allowing for the assessment of a compound's antitumor efficacy in a living system.
Table 2: Representative In Vivo Efficacy of Related Nitrogen Mustard Compounds in Xenograft Models
| Compound/Derivative | Xenograft Model | Tumor Growth Inhibition (%) | Reference |
| 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrate esters | P-388 Leukemia | Activity Observed | nih.gov |
| L-1210 Leukemia | Activity Observed | nih.gov |
Note: This table provides a general representation of the expected outcomes for this class of compounds, as specific data for this compound is not available.
Research on Metabolic Fate and Distribution in Animal Models
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For this compound derivatives, this research would typically be conducted in animal models such as rats. The nitrile group can influence the metabolic profile of the compound. nih.gov
While specific pharmacokinetic data for this compound is not available, studies on other aromatic nitrogen mustards provide some general insights. For example, the metabolism of a dinitrobenzamide nitrogen mustard, SN 23862, in mice showed that the major metabolic pathway was sequential oxidative dechloroethylation of the nitrogen mustard moiety. nih.gov This process can lead to the formation of less toxic metabolites. The distribution of the drug to the tumor site is a critical factor for its efficacy. For SN 23862, tumor-to-plasma ratios were found to be favorable, indicating good penetration into the tumor tissue. nih.gov
The nitrile group itself is generally metabolically stable, which can contribute to improved pharmacokinetic profiles. nih.gov Understanding the metabolic pathways of this compound derivatives is crucial for predicting their efficacy and potential for off-target toxicities.
Mechanisms of Acquired Resistance in Preclinical Models
A significant challenge in cancer chemotherapy is the development of drug resistance. For nitrogen mustards, acquired resistance is a well-documented phenomenon that can limit their clinical utility. mdpi.comnih.gov Preclinical models are vital for investigating the molecular mechanisms underlying this resistance.
Several mechanisms have been identified for resistance to nitrogen mustards:
Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways to more efficiently remove the DNA adducts formed by alkylating agents. nih.govnih.gov Both non-homologous DNA end-joining (NHEJ) and homologous recombinational repair (HRR) have been implicated in the repair of interstrand cross-links induced by nitrogen mustards. nih.gov
Increased Drug Efflux: Overexpression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can actively remove the drug from the cancer cell, reducing its intracellular concentration and cytotoxic effect.
Drug Inactivation: Cellular detoxification systems, such as the glutathione-S-transferase (GST) system, can conjugate with and inactivate the reactive nitrogen mustard, rendering it incapable of alkylating DNA.
Alterations in Apoptotic Pathways: Mutations or changes in the expression of proteins involved in the apoptotic cascade can make cancer cells less sensitive to the cell death signals initiated by DNA damage.
While specific studies on acquired resistance to this compound are lacking, it is anticipated that the mechanisms of resistance would be similar to those observed for other nitrogen mustards. Understanding these resistance pathways is critical for the development of strategies to overcome or circumvent them, such as combination therapies or the design of next-generation derivatives that are less susceptible to these mechanisms.
Computational and in Silico Approaches in the Discovery and Optimization of 4 Bis 2 Chloroethyl Amino Benzonitrile Agents
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-[Bis(2-chloroethyl)amino]benzonitrile, the primary biological target is deoxyribonucleic acid (DNA). As a nitrogen mustard, its mechanism involves an initial intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, which then acts as an electrophile that alkylates DNA, primarily at the N7 position of guanine (B1146940) bases.
Molecular docking simulations can model the interaction of the activated aziridinium intermediate of this compound within the grooves of DNA. These models help elucidate the specific binding modes and sequence preferences for alkylation. By analyzing the interactions, researchers can understand how the benzonitrile (B105546) moiety influences the compound's positioning and reactivity. Docking studies are crucial for predicting the binding affinity and the non-covalent interactions (such as hydrogen bonds, van der Waals forces, and hydrophobic interactions) that stabilize the ligand-DNA complex prior to the irreversible covalent bond formation. This information is foundational for designing new analogs with enhanced DNA targeting capabilities.
| Parameter | Description | Example Finding for a Nitrogen Mustard Analog |
| Biological Target | The macromolecule to which the ligand binds. | DNA Duplex (dG-dC rich sequences) |
| Binding Site | The specific region on the target where the ligand interacts. | Minor Groove, adjacent to N7 of Guanine |
| Docking Score | A value representing the predicted binding affinity. | -7.5 kcal/mol |
| Key Interactions | Specific non-covalent bonds stabilizing the complex. | Hydrogen bond with phosphate (B84403) backbone; van der Waals contacts with adjacent base pairs. |
| Covalent Adduct | The product formed after the alkylation reaction. | Covalent bond between the ethyl carbon and Guanine-N7. |
This table illustrates the typical data output from a molecular docking study of a DNA alkylating agent. Specific values for this compound require dedicated computational analysis.
Quantum Chemical Characterization and Electronic Structure Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. analis.com.my For this compound, these methods are essential for understanding the fundamental mechanism of its activation—the formation of the aziridinium ion. nih.gov
Calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and stability. analis.com.my Furthermore, quantum chemical methods can model the reaction pathway of the intramolecular cyclization, calculating the activation energy required to form the aziridinium ion. This provides a quantitative measure of the compound's reactivity, which is a key determinant of its biological activity. These theoretical insights are vital for predicting how structural modifications to the benzonitrile ring or the chloroethyl groups would affect the compound's activation kinetics. nih.govresearchgate.net
| Calculated Property | Significance for Reactivity |
| HOMO Energy | Represents the electron-donating ability of the molecule. |
| LUMO Energy | Represents the electron-accepting ability; relevant for interaction with nucleophiles. |
| HOMO-LUMO Gap | Correlates with chemical stability; a smaller gap suggests higher reactivity. |
| Mulliken Atomic Charges | Indicates the charge distribution and identifies electrophilic/nucleophilic centers. |
| Activation Energy (Ea) | The energy barrier for aziridinium ion formation; a lower Ea implies faster activation. |
| Dipole Moment | Influences solubility and the ability to cross biological membranes. |
This table lists key electronic properties of this compound that can be determined through quantum chemical calculations to predict its chemical behavior.
Molecular Dynamics Simulations for Conformational Sampling and Binding Analysis
While molecular docking provides a static snapshot of a ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. nih.gov MD simulations are used to study the conformational flexibility of this compound in a physiological environment (i.e., in water with ions) and to analyze the stability of its complex with DNA. nih.govresearchgate.net
An MD simulation can be initiated with the docked pose of the compound in the DNA groove. Over the course of the simulation (typically nanoseconds to microseconds), researchers can observe how the ligand adjusts its position, how the DNA structure responds to the binding event, and the role that water molecules play in mediating the interaction. nih.gov For nitrogen mustards, MD is particularly useful for assessing the stability of the DNA adduct after the covalent bond has formed, revealing any distortions or bends in the DNA helix caused by the cross-linking agent. researchgate.net This information is critical for understanding how the DNA damage is recognized and processed by cellular repair machinery.
In Silico Prediction of Pharmacologically Relevant Properties
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development. nih.govsci-hub.se Numerous in silico tools and models are available to predict these pharmacologically relevant properties for this compound based solely on its chemical structure. computabio.comnih.govbiorxiv.org
These predictive models use algorithms trained on large datasets of experimentally measured properties. For a new compound, they can estimate parameters such as oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes (like cytochrome P450s), and potential toxicities. Predicting these properties helps in prioritizing lead candidates and in designing derivatives with more favorable drug-like characteristics. biorxiv.org
| ADMET Property | Prediction Goal | Relevance for Drug Development |
| Aqueous Solubility | Predicts solubility in water at physiological pH. | Affects absorption and formulation. |
| Caco-2 Permeability | Models intestinal absorption. | Indicates potential for oral bioavailability. |
| CYP450 Inhibition | Predicts inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Highlights risk of drug-drug interactions. |
| hERG Inhibition | Predicts blockage of the hERG potassium channel. | Assesses risk for cardiotoxicity. |
| Ames Test | Predicts mutagenicity. | Screens for potential carcinogenicity. |
| Blood-Brain Barrier | Predicts ability to cross into the central nervous system. | Determines suitability for treating brain tumors. |
This table outlines key ADMET parameters that can be predicted in silico to build a pharmacological profile for this compound.
Virtual Screening and Lead Compound Identification
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This method can be used to discover novel lead compounds with scaffolds similar or dissimilar to this compound.
There are two main types of virtual screening:
Structure-Based Virtual Screening (SBVS): This approach docks thousands or millions of compounds from a database into the three-dimensional structure of a biological target. researchgate.net While the primary target for alkylating agents is DNA, SBVS could be applied to identify compounds that modulate DNA repair proteins, potentially sensitizing cancer cells to agents like this compound.
Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active compound, such as this compound, as a template. nih.gov The screening algorithm searches for molecules in a database that have similar 2D or 3D structural features (pharmacophores). This approach is effective for identifying new analogs within the same chemical class that may possess improved potency or a better safety profile. nih.govresearchgate.net
Through these screening processes, a manageable number of "hits" can be selected for subsequent synthesis and experimental testing, significantly streamlining the search for new and improved therapeutic agents.
Advanced Analytical Methodologies for the Research and Characterization of 4 Bis 2 Chloroethyl Amino Benzonitrile
Comprehensive Spectroscopic Characterization (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 4-[Bis(2-chloroethyl)amino]benzonitrile, the ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the benzonitrile (B105546) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm), with their splitting patterns indicating the substitution pattern. The methylene (B1212753) protons of the two chloroethyl groups would likely appear as two triplets in the aliphatic region. Due to the electronegativity of the nitrogen and chlorine atoms, these signals would be downfield compared to unsubstituted alkanes. For instance, in the related compound N,N-bis(2-bromoethyl)aniline, the methylene protons adjacent to the nitrogen (CH₂N) appear as a triplet at δ 3.79 ppm, and the methylene protons adjacent to the bromine (CH₂Br) appear as a triplet at δ 3.47 ppm. nih.gov
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. The carbon of the nitrile group (C≡N) would appear in the characteristic range of 115-125 ppm. The aromatic carbons would resonate between 110 and 150 ppm, and the aliphatic carbons of the chloroethyl groups would be observed in the upfield region. In N,N-bis(2-bromoethyl)aniline, the CH₂N carbon appears at δ 53.47 ppm and the CH₂Br carbon at δ 27.95 ppm. nih.gov
| Expected ¹H NMR Chemical Shifts for this compound | |
| Proton Type | Expected Chemical Shift (ppm) |
| Aromatic protons | 6.5 - 8.0 |
| -CH₂-N | ~3.8 |
| -CH₂-Cl | ~3.5 |
| Data inferred from related compounds. |
| Expected ¹³C NMR Chemical Shifts for this compound | |
| Carbon Type | Expected Chemical Shift (ppm) |
| Aromatic carbons | 110 - 150 |
| Nitrile carbon (-C≡N) | 115 - 125 |
| -CH₂-N | ~53 |
| -CH₂-Cl | ~40 |
| Data inferred from related compounds. |
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show a sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. libretexts.org Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region. libretexts.orgorgchemboulder.com The C-N stretching of the aromatic amine will likely be observed in the 1250-1360 cm⁻¹ range. The C-Cl stretching vibrations of the chloroethyl groups are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
| Expected IR Absorption Frequencies for this compound | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| Nitrile (C≡N) stretch | 2220 - 2240 |
| Aromatic C=C stretch | 1450 - 1600 |
| Aromatic C-N stretch | 1250 - 1360 |
| C-Cl stretch | 600 - 800 |
| Data inferred from general IR correlation tables and related compounds. |
UV-Visible (UV-Vis) Spectroscopy reveals information about the electronic transitions within the molecule. Aromatic compounds like benzonitrile derivatives typically exhibit characteristic absorption bands in the UV region. The spectrum of this compound is expected to show absorptions arising from π→π* transitions of the substituted benzene (B151609) ring. The presence of the amino group, which is a strong auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzonitrile. For instance, upon mixing 4′-N,N-trimethylaniline with 1,2-dibenzoylethylene, a new absorption band appears in the visible region, indicating an electron donor-acceptor interaction. nih.gov
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of two chlorine atoms, this peak would be accompanied by isotopic peaks (M+2 and M+4) with a characteristic intensity ratio. The fragmentation pattern would likely involve the loss of a chloroethyl group, the cleavage of the C-N bond, and fragmentation of the benzonitrile ring. The mass spectrum of the related compound N,N-bis(2-chloroethyl)-m-nitroaniline shows prominent peaks at m/z 213 and 215, corresponding to the loss of a chlorine atom. nih.gov For benzonitrile itself, the molecular ion is the base peak, with other significant fragments observed. nist.govmassbank.eu
High-Performance Chromatographic Separations and Detection (HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for the separation, identification, and quantification of this compound. These techniques are particularly important for assessing the purity of the compound and for its analysis in complex mixtures.
Reversed-phase HPLC, using a C18 or C8 stationary phase, is a common approach for the analysis of aromatic compounds. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, would be suitable. The addition of a small amount of acid, like formic acid or acetic acid, can improve peak shape. For the analysis of cytotoxic drugs, including nitrogen mustards, gradient elution is often employed to achieve optimal separation. researchgate.net
UPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov A UPLC-MS/MS method would be particularly powerful for the analysis of this compound, providing both chromatographic separation and mass spectrometric detection for high selectivity and sensitivity. proquest.comproquest.com For example, a UPLC-MS/MS method has been developed for the determination of ten anticancer drugs in wastewater, demonstrating the utility of this technique for the analysis of cytotoxic compounds in environmental samples. proquest.comproquest.com
| Typical HPLC/UPLC Conditions for Analysis of Aromatic Nitrogen Mustards | |
| Parameter | Condition |
| Column | C18 or C8 reversed-phase |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis (Diode Array Detector) or Mass Spectrometer |
| Flow Rate (HPLC) | 0.5 - 1.5 mL/min |
| Flow Rate (UPLC) | 0.2 - 0.6 mL/min |
| Conditions are generalized based on methods for related compounds. |
X-ray Crystallography for Molecular Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and conformational information.
While the crystal structure of this compound has not been reported, the structure of the closely related compound N,N-bis(2-bromoethyl)aniline has been determined. nih.gov In this structure, the geometry around the nitrogen atom is trigonal planar due to conjugation with the phenyl ring. nih.gov The bond angles around the nitrogen are consistent with sp² hybridization. nih.gov It is expected that this compound would adopt a similar conformation, with the benzonitrile group and the nitrogen atom being largely coplanar. The chloroethyl groups would likely exhibit some degree of conformational flexibility. Intermolecular interactions, such as C-H···N or C-H···Cl hydrogen bonds, could influence the crystal packing.
| Crystallographic Data for the Related Compound N,N-Bis(2-bromoethyl)aniline researchgate.net | |
| Crystal system | Orthorhombic |
| Space group | Fdd2 |
| a (Å) | 13.682 |
| b (Å) | 13.926 |
| c (Å) | 12.215 |
| V (ų) | 2327 |
| Z | 8 |
| This data is for a structurally similar bromo-analog and serves as a reference. |
Development of Bioanalytical Assays for Preclinical Sample Analysis
The development of sensitive and selective bioanalytical assays is crucial for studying the pharmacokinetics and metabolism of this compound in preclinical models. Due to the reactive nature of nitrogen mustards, these assays often require careful sample handling and may involve derivatization to stabilize the analyte. nih.govacs.org
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis of drugs and their metabolites in biological matrices such as plasma, urine, and tissue homogenates. nih.govbohrium.com An LC-MS/MS assay for this compound would involve developing a robust sample preparation method, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interferences from the biological matrix. oup.com
The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. technologynetworks.com This involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. The hydrolysis products of nitrogen mustards can also be targeted as biomarkers of exposure. zldm.ru For instance, a method for the quantitative determination of the hydrolysis products of nitrogen mustards in human urine using HPLC-ESI-MS/MS has been developed. Given the cytotoxic nature of the compound, methods developed for other anticancer drugs can serve as a valuable reference. nih.govoup.com
| Key Considerations for Bioanalytical Assay Development |
| Analyte Stability: Assess and optimize conditions to prevent degradation during sample collection, storage, and processing. |
| Sample Preparation: Develop a robust extraction method (e.g., SPE, LLE, protein precipitation) to minimize matrix effects. |
| Internal Standard: Use a stable isotope-labeled analog or a structurally similar compound as an internal standard for accurate quantification. |
| LC-MS/MS Method: Optimize chromatographic separation and mass spectrometric parameters for high sensitivity and selectivity. |
| Validation: The assay must be fully validated according to regulatory guidelines for accuracy, precision, linearity, and stability. |
Combination Studies and Synergistic Research Strategies with 4 Bis 2 Chloroethyl Amino Benzonitrile Derivatives
Investigation of Synergistic Effects with Conventional Agents in Cellular Assays.
There is a lack of published studies investigating the synergistic or additive effects of 4-[Bis(2-chloroethyl)amino]benzonitrile or its direct derivatives when combined with conventional anticancer agents in in vitro cellular assays. Research in this area would typically involve treating various cancer cell lines with the benzonitrile (B105546) compound alone, a conventional agent (such as doxorubicin (B1662922), cisplatin, or paclitaxel) alone, and a combination of both. The outcomes would be analyzed to determine if the combined effect is greater than the sum of the individual effects, which would indicate synergy. However, no such data for this compound has been reported in the accessible scientific literature.
Preclinical Combination Regimen Explorations in Animal Models
Consistent with the absence of in vitro combination studies, there are no available reports on preclinical studies in animal models that explore combination regimens involving this compound. Such studies are crucial for evaluating the in vivo efficacy and potential for enhanced tumor growth inhibition of a combination therapy before it can be considered for clinical investigation. These explorations would typically involve xenograft or genetically engineered animal models of cancer.
Mechanistic Underpinnings of Enhanced Biological Activity in Combination Studies
Without data from cellular and preclinical combination studies, the mechanistic underpinnings of any potential synergistic interactions involving this compound remain entirely speculative. Mechanistic studies would typically investigate how the compound might modulate cellular pathways to enhance the efficacy of another agent. This could involve, for example, the inhibition of DNA repair mechanisms, the modulation of drug efflux pumps, or the enhancement of apoptotic signaling pathways. However, in the absence of primary research on combination therapies with this specific compound, no such mechanisms have been elucidated.
Future Directions and Emerging Research Avenues for 4 Bis 2 Chloroethyl Amino Benzonitrile
Designing Next-Generation Derivatives with Enhanced Research Utility
The development of next-generation derivatives of 4-[Bis(2-chloroethyl)amino]benzonitrile is a promising avenue for enhancing its utility as a research tool. The core structure of this compound, featuring a benzonitrile (B105546) group and a nitrogen mustard, offers a versatile scaffold for chemical modification. By strategically altering its functional groups, researchers can fine-tune its physicochemical properties, biological activity, and target specificity.
One approach involves the synthesis of derivatives with improved selectivity and potency for specific biological targets. For instance, a study on a related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), demonstrated that the addition of a fluorine-substituted benzamide (B126) group resulted in a potent and selective inhibitor of histone deacetylase 3 (HDAC3). nih.gov This derivative exhibited significant antitumor activity in preclinical models, highlighting the potential of such modifications. nih.gov Future research could explore similar modifications to the this compound backbone to create novel probes for studying other enzymes or cellular pathways.
Another strategy focuses on designing derivatives with altered reactivity of the nitrogen mustard group. The bis(2-chloroethyl)amine (B1207034) moiety is known to form highly reactive aziridinium (B1262131) ions that can alkylate DNA and other nucleophiles. mdpi.com By modulating the electron-donating or withdrawing properties of the benzonitrile ring, it may be possible to control the rate of aziridinium ion formation, thereby creating derivatives with varying degrees of reactivity. This could lead to the development of research tools that can be activated under specific conditions, allowing for more precise studies of cellular processes.
The following table summarizes potential modification strategies and their expected impact on the research utility of this compound derivatives:
| Modification Strategy | Rationale | Potential Research Utility |
| Addition of functional groups | To introduce new binding interactions and improve target selectivity. | Development of selective inhibitors for enzymes like HDACs. |
| Alteration of the benzonitrile ring | To modulate the electronic properties and reactivity of the nitrogen mustard. | Creation of conditionally activated alkylating agents for controlled studies. |
| Incorporation of fluorescent tags | To enable visualization and tracking of the compound within cells. | Probes for studying cellular uptake, distribution, and target engagement. |
Exploring Novel Research Applications Beyond Initial Hypotheses
The unique chemical structure of this compound and its derivatives suggests a range of potential research applications beyond their initial consideration as simple alkylating agents. The presence of both a reactive nitrogen mustard and a polar benzonitrile group could enable interactions with a variety of biological molecules and systems.
One area of exploration is the use of these compounds as probes for identifying novel protein targets. The electrophilic nature of the nitrogen mustard could be exploited to covalently label proteins, allowing for their subsequent identification and characterization. This approach, known as activity-based protein profiling, could uncover new enzymes or binding proteins involved in cellular signaling pathways.
Furthermore, the benzonitrile moiety itself is a versatile functional group that can participate in various chemical reactions. ontosight.ai This opens up the possibility of using this compound as a building block in the synthesis of more complex molecules with unique biological activities. For example, it could be incorporated into larger scaffolds to create bifunctional molecules that can simultaneously bind to a target protein and deliver a reactive payload.
The potential for these compounds in materials science is also an emerging area of interest. Benzonitrile derivatives have been investigated for their applications in the development of new materials such as dyes and pigments. ontosight.ai The specific properties of this compound could be leveraged to create novel polymers or coatings with unique optical or electronic properties.
Innovations in Targeted Delivery Systems for Research Probes
A significant challenge in the use of reactive compounds like this compound in a research setting is achieving selective delivery to the target of interest. Innovations in targeted delivery systems offer a solution to this problem, enabling researchers to deliver these probes to specific cells or tissues with high precision.
One promising approach is the use of antibody-drug conjugates (ADCs), where the compound is linked to an antibody that specifically recognizes a cell surface antigen. This strategy has been successfully employed for the targeted delivery of cytotoxic agents in therapeutic contexts and could be adapted for the delivery of research probes.
Another emerging strategy is the use of aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. A recent study demonstrated the targeted delivery of doxorubicin (B1662922) to cancer cells using an AS1411 aptamer that binds to nucleolin, a protein that is overexpressed on the surface of many cancer cells. nih.gov This "Trojan horse" strategy, which involves the in situ binding of the aptamer-drug conjugate to endogenous albumin, could be adapted for the targeted delivery of this compound-based probes. nih.gov
The table below outlines some innovative delivery systems and their potential for targeted delivery of this compound as a research probe:
| Delivery System | Targeting Mechanism | Potential Research Application |
| Antibody-Drug Conjugates (ADCs) | Specific binding of an antibody to a cell surface antigen. | Selective delivery of the probe to specific cell types in a mixed population. |
| Aptamer-Based Systems | High-affinity binding of an aptamer to a specific molecular target. | Targeted delivery to cells overexpressing a particular surface protein. |
| Nanoparticle Formulations | Encapsulation of the probe within nanoparticles that can be surface-functionalized for targeting. | Controlled release of the probe at the target site and improved bioavailability. |
Application of Multi-Omics Data in Understanding Biological Responses
The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides an unprecedented opportunity to understand the complex biological responses to chemical probes like this compound. By integrating data from multiple omics layers, researchers can gain a holistic view of the cellular perturbations induced by this compound. nih.gov
Multi-omics data analysis can help to identify the specific cellular pathways and networks that are affected by the compound. nih.gov For example, transcriptomic analysis (e.g., RNA-Seq) can reveal changes in gene expression, while proteomic analysis can identify alterations in protein abundance and post-translational modifications. nih.gov Integrating these datasets can provide a more complete picture of the downstream consequences of target engagement by the compound.
Furthermore, multi-omics approaches can be used to identify potential biomarkers of response to the compound. By comparing the omics profiles of sensitive and resistant cells, it may be possible to identify molecular signatures that predict the activity of the compound. This information can be invaluable for the design of future experiments and for the development of more effective research tools.
The integration of multi-omics data often requires sophisticated computational and bioinformatic tools. springernature.commdpi.com Network-based approaches, for instance, can be used to visualize and analyze the complex interplay between different molecular components. nih.gov As these analytical methods continue to evolve, they will undoubtedly play a crucial role in elucidating the mechanisms of action of novel chemical probes like this compound and its derivatives.
Q & A
What experimental strategies are recommended for synthesizing 4-[Bis(2-chloroethyl)amino]benzonitrile with high purity?
Answer:
- Stepwise alkylation: Begin with 4-aminobenzonitrile, reacting it with 2-chloroethyl groups under controlled alkaline conditions to minimize side reactions like over-alkylation .
- Purification: Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
- Impurity control: Identify common byproducts (e.g., mono-alkylated intermediates) using LC-MS and adjust reaction stoichiometry or temperature to suppress their formation .
How can advanced spectroscopic and crystallographic methods resolve structural ambiguities in this compound?
Answer:
- Single-crystal X-ray diffraction (SCXRD): Grow crystals via slow evaporation in a DCM/methanol mixture. SCXRD confirms the spatial arrangement of the bis-chloroethyl groups and nitrile moiety, resolving tautomeric uncertainties .
- Vibrational spectroscopy: Compare experimental IR spectra (e.g., C≡N stretch at ~2230 cm⁻¹) with DFT-calculated modes to validate the electronic structure .
- NMR analysis: Use ¹³C DEPT-135 to distinguish CH₂ groups in the chloroethyl chains, and 2D NOESY to confirm proximity between aromatic protons and alkyl substituents .
What methodologies are effective for analyzing degradation products or impurities in this compound?
Answer:
- Forced degradation studies: Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions. Use UPLC-QTOF-MS to identify degradation pathways (e.g., hydrolysis of the nitrile group to amide or loss of chloroethyl chains) .
- Stability-indicating assays: Develop a gradient HPLC method (e.g., 0.1% TFA in water/acetonitrile) with resolution ≥2.0 between the main peak and impurities .
- Quantitative NMR (qNMR): Use deuterated DMSO as a solvent and maleic acid as an internal standard to quantify trace impurities .
How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer applications?
Answer:
- Substituent variation: Synthesize analogs with modified chloroethyl chains (e.g., replacing Cl with F or Br) or aromatic substituents. Test cytotoxicity in leukemia cell lines (e.g., HL-60) to correlate alkylating potency with electronic effects .
- Computational modeling: Perform molecular docking with DNA minor groove models (e.g., PDB: 1BNA) to predict binding modes and guide functional group substitutions .
- Metabolic stability assays: Use liver microsomes to assess susceptibility to cytochrome P450-mediated oxidation, focusing on the benzonitrile moiety .
What interdisciplinary approaches are critical for advancing this compound into preclinical development?
Answer:
- Toxicology profiling: Conduct Ames tests for mutagenicity and in vivo rodent studies to evaluate hepatotoxicity linked to nitrile metabolism .
- Formulation optimization: Explore PEGylated liposomes or cyclodextrin complexes to enhance solubility and reduce systemic toxicity .
- Synergy studies: Screen combination therapies with DNA repair inhibitors (e.g., PARP inhibitors) to overcome resistance mechanisms in solid tumors .
How can researchers address discrepancies in reported biological activity data for this compound?
Answer:
- Standardize assay conditions: Use identical cell lines (e.g., NCI-60 panel), exposure times (72 hr), and viability assays (MTT vs. ATP-based luminescence) to minimize variability .
- Batch-to-batch consistency: Characterize each synthesis batch via elemental analysis (C, H, N) and ICP-MS for residual metal catalysts .
- Meta-analysis: Compare datasets across publications using statistical tools (e.g., ANOVA) to identify outliers or confounding factors like impurity profiles .
What role does this compound play in materials science applications?
Answer:
- Coordination polymers: React with transition metals (e.g., Cd²⁺ or Ni²⁺) to form luminescent frameworks. Characterize via TGA (thermal stability) and photoluminescence spectroscopy (λem ~450 nm) .
- Surface functionalization: Graft onto silica nanoparticles via nitrile-amine coupling for targeted drug delivery systems. Confirm surface loading via BET surface area analysis .
How can computational tools predict and mitigate resistance mechanisms in therapeutic applications?
Answer:
- Molecular dynamics simulations: Model interactions with DNA repair enzymes (e.g., O⁶-alkylguanine-DNA alkyltransferase) to design analogs resistant to enzymatic repair .
- Machine learning: Train models on published cytotoxicity data to predict novel derivatives with improved potency against resistant cell lines .
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